1-Cbz-piperidine-4-carboxamidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cbz-piperidine-4-carboxamidine oxalate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with cyanamide to yield benzyl 4-(diaminomethylene)piperidine-1-carboxylate. Finally, the product is treated with oxalic acid to form the oxalate salt .
Chemical Reactions Analysis
1-Cbz-piperidine-4-carboxamidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamidine group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperidine derivatives.
Scientific Research Applications
1-Cbz-piperidine-4-carboxamidine oxalate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cbz-piperidine-4-carboxamidine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Cbz-piperidine-4-carboxamidine oxalate can be compared with other similar compounds, such as:
Benzyl piperidine-1-carboxylate: This compound lacks the carboxamidine group, making it less reactive in certain chemical reactions.
Piperidine-4-carboxamidine: This compound does not have the benzyl protecting group, which can affect its stability and reactivity.
N-benzylpiperidine-4-carboxamide: This compound has an amide group instead of a carboxamidine group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.C2H2O4/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2,(H3,15,16);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOQWXLLPKSLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.